suloctidil

Catalog No.
S544217
CAS No.
54767-75-8
M.F
C20H35NOS
M. Wt
337.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
suloctidil

CAS Number

54767-75-8

Product Name

suloctidil

IUPAC Name

(1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol

Molecular Formula

C20H35NOS

Molecular Weight

337.6 g/mol

InChI

InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m0/s1

InChI Key

BFCDFTHTSVTWOG-PXNSSMCTSA-N

SMILES

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O

solubility

Soluble in DMSO

Synonyms

Suloctidil; Bemperil; Cerebro; Circleton; CP 556 S; CP 556S; CP-556S; Daufan; Dulai; Hemoantin; MJF 12637; Octamet; Polivasal; Ravenil; Sudil.

Canonical SMILES

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O

Isomeric SMILES

CCCCCCCCN[C@@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O

The exact mass of the compound (1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol is 337.2439 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Alkanol: The presence of an alcohol group (OH) suggests potential for hydrogen bonding, a key factor in molecular interactions
  • Primary amine: The primary amine group (NH2) signifies a basic character and potential for forming bonds with other molecules
  • Thiol: The thiol group (SH) can participate in various reactions, including oxidation-reduction processes and formation of disulfides

These functional groups collectively give the molecule interesting properties for scientific inquiry. Here are some potential areas of research:

  • Supramolecular chemistry: The molecule's ability to form hydrogen bonds and interact with other molecules through its amine and thiol groups could be of interest in the study of supramolecular assemblies. [What is Supramolecular Chemistry?()]
  • Material science: The self-assembly properties arising from the molecule's functional groups might be useful in the design of new materials with specific functions.
  • Biological studies: While there's no current information on biological applications, the molecule's structure might be interesting for researchers investigating ligand-receptor interactions or other biological processes.

  • Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Suloctidil can be reduced to form thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfur atom, with nucleophiles like sodium methoxide and potassium tert-butoxide being commonly employed .

Major Products Formed

  • Oxidation Products: Sulfoxides and sulfones.
  • Reduction Products: Thiols.
  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Suloctidil exhibits notable biological activity primarily as a vasodilator. Its mechanism of action involves:

  • Calcium Channel Blocking: Suloctidil inhibits the influx of calcium ions into vascular smooth muscle cells, leading to relaxation and vasodilation .
  • Inhibition of Platelet Aggregation: The compound has been shown to inhibit platelet aggregation by interfering with cyclooxygenase activity, which is essential for thromboxane A2 synthesis—a potent platelet activator .
  • Effect on Candida albicans: Recent studies indicate that suloctidil may inhibit the growth and biofilm formation of Candida albicans, suggesting potential antifungal properties.

The synthesis of suloctidil typically involves a multi-step process:

  • Reaction of 4-Isopropylthiophenol with 2-Bromo-1-Octylamine: This reaction occurs under basic conditions to form an intermediate compound.
  • Formation of Final Product: The intermediate is subjected to further reactions to yield suloctidil. Industrial production utilizes large-scale reactors with controlled environments to ensure purity and yield.

Suloctidil has been reported to interact with various substances:

  • Patent Blue: Co-administration may decrease the therapeutic efficacy of suloctidil .
  • Hepatotoxicity Studies: Research indicates that suloctidil can increase catalase activity in liver tissues without significant morphological changes, although cases of liver toxicity have been documented .

Several compounds share structural or functional similarities with suloctidil. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
PentoxifyllineMethylxanthine derivativeImproves blood flow by decreasing blood viscosity.
CilostazolPhosphodiesterase inhibitorUsed for intermittent claudication; inhibits platelet aggregation.
NicergolineErgoline derivativeActs as a cerebral vasodilator and improves cognitive function.
Isosorbide dinitrateNitrate compoundUsed for angina; causes vasodilation through nitric oxide release.

Uniqueness of Suloctidil

Suloctidil is unique due to its specific mechanism as a calcium channel blocker combined with its effects on platelet aggregation and potential antifungal activity against Candida albicans. Its sulfur-containing structure also differentiates it from other similar compounds, particularly those lacking this functional group.

Suloctidil represents a distinctive sulfur-containing aminoalcohol compound with the molecular formula C₂₀H₃₅NOS and a molecular weight of 337.56 g/mol [1] [2]. The compound's IUPAC designation is (1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol, reflecting its complex stereochemical configuration [2]. Structurally, suloctidil features a phenylpropanol backbone substituted with an octylamino group and an isopropylthioether moiety, creating two distinct chiral centers that confer specific stereochemical properties essential for its biological activity [1].

The compound's chemical identity is officially registered under CAS number 54767-75-8, with additional related forms including the hydrochloride salt variants (CAS 54767-71-4 and 60175-02-2) [2] [3]. The molecule exhibits significant lipophilicity with a partition coefficient (LogP) of 5.61, explaining its extremely limited aqueous solubility of 0.000974 mg/mL [1]. This physicochemical profile necessitates specialized solvent systems, typically employing dimethyl sulfoxide (DMSO) as the primary solubilization medium for experimental applications [4] [5].

Synthesis and Industrial Production Methodologies

Historical Synthetic Routes and Optimizations

The developmental trajectory of suloctidil synthesis originated in the early 1970s under the auspices of Continental Pharma, a Belgian pharmaceutical company that pioneered the compound's initial synthetic methodologies [6]. The historical context reveals that suloctidil was successfully brought to market as a peripheral vasodilator, representing a significant achievement in sulfur-containing cardiovascular therapeutics [6]. Continental Pharma's acquisition by Monsanto in 1984 marked a pivotal transition, primarily motivated by the commercial promise of suloctidil's European market approval [6].

The early synthetic approaches likely employed conventional organic synthesis techniques typical of the 1970s pharmaceutical industry, though specific reaction schemes from this period remain proprietary. Historical reports indicate that the compound demonstrated efficacy as a calcium antagonist with vascular relaxing properties, stimulating prostacyclin release from vascular endothelium through mechanisms involving increased mobilization of free arachidonic acid [7]. However, the commercial trajectory was abruptly terminated in 1985 when Monsanto halted worldwide development following reports of hepatotoxicity, effectively ending large-scale production efforts [6].

The optimization challenges inherent in suloctidil synthesis relate fundamentally to the compound's stereochemical complexity. The presence of two chiral centers demands sophisticated control mechanisms to achieve the desired (1R,2S) configuration while minimizing formation of undesired stereoisomers [1]. Early synthetic methodologies likely struggled with stereoselectivity issues, potentially contributing to variability in biological activity and the eventual safety concerns that led to market withdrawal.

Catalytic Asymmetric Synthesis Strategies

Contemporary approaches to suloctidil synthesis have benefited significantly from advances in catalytic asymmetric synthesis, particularly in the realm of sulfur-containing heterocycles. Modern catalytic strategies focus on the controlled formation of the critical carbon-sulfur and carbon-nitrogen bonds while maintaining precise stereochemical control [8] [9]. The development of catalytic asymmetric synthesis methods for chiral sulfilimines has provided valuable insights applicable to suloctidil synthesis, particularly regarding the formation of stereogenic sulfur centers [8].

Recent advances in sulfur functionalization chemistry have demonstrated the utility of noble metal catalysts, including palladium, rhodium, and platinum complexes, for achieving enantioselective transformations [10]. These catalytic systems enable the controlled formation of sulfur-carbon bonds through asymmetric coupling reactions, providing pathways to access the isopropylthioether functionality present in suloctidil with high stereochemical fidelity [8] [9].

The electrochemical approach represents a particularly innovative advancement in sulfur-containing compound synthesis. Electrochemical oxidative coupling between thiols and amines has emerged as an environmentally benign method that enables direct formation of sulfonamide linkages under mild conditions [11]. While this specific methodology targets sulfonamide formation rather than the thioether linkage in suloctidil, the principles of electrochemical activation provide valuable insights for developing sustainable synthetic routes to sulfur-containing pharmaceuticals.

Mechanistic studies of sulfinyl radical chemistry have revealed sophisticated pathways for sulfur-containing molecule construction. The generation and utilization of sulfinyl radicals through dual radical addition and radical coupling mechanisms with unsaturated hydrocarbons demonstrate the potential for developing novel synthetic approaches to complex sulfur-containing structures [12]. These methodologies employ sulfinyl sulfones as radical precursors, achieving high yields in radical coupling reactions that could potentially be adapted for suloctidil synthesis.

Industrial-Scale Manufacturing Processes

The industrial production landscape for suloctidil has undergone dramatic transformation since its market withdrawal in 1985. Currently, no large-scale pharmaceutical manufacturing of suloctidil occurs, with production limited to analytical standard preparation for research applications [13] [3]. The compound is available from specialized chemical suppliers such as Sigma-Aldrich and MedChemExpress, but exclusively for research purposes with explicit exclusion from therapeutic applications [14] [13].

Modern industrial synthesis approaches for similar sulfur-containing compounds emphasize continuous manufacturing processes that offer superior process control, reduced environmental impact, and enhanced product consistency [15] [16]. Continuous pharmaceutical manufacturing has demonstrated significant advantages including faster speed to market, better process control, smaller equipment footprints, more consistent product quality, and lower capital and operating costs [15]. These principles would be applicable to suloctidil production should large-scale manufacturing resume.

The implementation of continuous flow manufacturing techniques represents a paradigm shift from traditional batch processing methods [16]. These systems maintain continuous product flow through manufacturing processes with minimal interruption, maximizing efficiency while reducing waste [16]. For sulfur-containing compounds like suloctidil, continuous flow systems offer particular advantages in managing heat-sensitive intermediates and controlling exothermic reactions common in sulfur chemistry.

Process intensification strategies have revolutionized pharmaceutical manufacturing by enabling more efficient equipment utilization and improved yield optimization [17]. The scaling up process typically occurs during Phase III drug development, requiring careful consideration of equipment design, process integration, and quality control systems [17]. For compounds with complex stereochemistry like suloctidil, scaling challenges include maintaining stereochemical purity across different production scales and ensuring consistent product quality.

Purification Techniques and Quality Control Standards

The purification of suloctidil requires sophisticated chromatographic techniques capable of resolving stereoisomers while maintaining product integrity. High Performance Liquid Chromatography (HPLC) serves as the primary analytical and preparative separation technique, with specifications indicating suitability for both gas chromatography and HPLC applications [13]. The compound's low water solubility necessitates organic solvent-based separation systems, typically employing reverse-phase chromatography with appropriate organic mobile phases.

Chiral resolution represents a critical aspect of suloctidil purification, given the compound's two stereogenic centers. Beta-cyclodextrin inclusion complex formation has demonstrated effectiveness for stereoisomer separation in pharmaceutical compounds [18]. This technique exploits differential complexation between drug stereoisomers and immobilized beta-cyclodextrin, enabling chiral recognition and racemic resolution for various therapeutic compound classes including cardiovascular agents [18].

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral compound purification, particularly for molecules with limited aqueous solubility like suloctidil [19]. SFC offers advantages including reduced environmental impact through decreased organic solvent consumption, faster analysis times, and superior resolution for stereoisomeric separations [19]. The technique's compatibility with carbon dioxide as the primary mobile phase makes it especially suitable for compounds requiring water-free separation conditions.

Industrial purification systems emphasize scalable technologies capable of processing materials from milligram to kilogram quantities [20]. Preparative chromatography systems employ modular designs allowing flexibility in column selection and optimization for specific separation challenges [20]. These systems integrate advanced fraction collection capabilities and post-purification liquid handling to ensure high-purity product recovery.

Quality control standards for pharmaceutical compounds mandate adherence to Current Good Manufacturing Practice (cGMP) guidelines established by regulatory authorities [21]. For analytical standards like suloctidil, storage specifications require powder storage at -20°C for three years or solvent storage at -80°C for one year to maintain chemical stability [3]. These conditions prevent degradation and ensure analytical reliability for research applications.

The analytical method lifecycle for compounds like suloctidil encompasses development, validation, and routine implementation phases [19]. Method robustness and transferability represent critical considerations, ensuring consistent analytical performance across different laboratories and equipment configurations. For sulfur-containing compounds, analytical methods must account for potential oxidation reactions and thermal sensitivity that could affect measurement accuracy.

Suloctidil, a sulfur-containing aminoalcohol compound, presents a fascinating case study in pharmaceutical chemistry due to its unique physicochemical properties and complex structure-activity relationships [1]. Originally developed as a peripheral vasodilator with calcium channel antagonist properties, this compound demonstrates remarkable lipophilicity characteristics and distinctive solubility profiles that significantly influence its biological activity [1] [2]. The comprehensive analysis of suloctidil's physicochemical properties reveals intricate relationships between molecular structure, thermodynamic behavior, and pharmacological activity that have important implications for drug design and pharmaceutical formulation development.

The molecular architecture of suloctidil features a long aliphatic octyl chain connected to a chiral aminoalcohol moiety, which is further linked to a para-isopropylthio-substituted benzene ring [1] [3]. This unique structural arrangement, with the molecular formula C₂₀H₃₅NOS and molecular weight of 337.56-337.563 g/mol, creates a compound with exceptional membrane-penetrating capabilities and distinctive physicochemical behaviors [1] [4] [5]. The presence of two defined stereocenters in a racemic configuration adds complexity to the structure-activity relationships, while the combination of hydrophilic and hydrophobic regions within the molecule creates interesting challenges for pharmaceutical formulation and delivery [3].

Lipophilicity and Partition Coefficients

Fundamental Lipophilicity Characteristics

The lipophilicity profile of suloctidil represents one of its most defining physicochemical characteristics, with profound implications for its biological activity and pharmaceutical applications. Computational analysis using the Crippen method reveals an octanol/water partition coefficient (log P) of 5.559, placing suloctidil in the highly lipophilic category of pharmaceutical compounds [4]. This exceptionally high lipophilicity value significantly exceeds the optimal range of 1-3 typically recommended for oral drug absorption, indicating that suloctidil possesses superior membrane penetration capabilities but may face challenges in aqueous solubility and bioavailability [6] [7].

The relationship between lipophilicity and membrane permeability in suloctidil follows well-established pharmaceutical principles, where increased lipophilicity correlates directly with enhanced passive diffusion across biological membranes [7]. Experimental studies have demonstrated that suloctidil's high lipophilicity enables it to effectively penetrate lipid bilayers and influence membrane fluidity, which appears to be a critical component of its calcium channel antagonist activity [2] [8]. The compound's ability to insert into lipid membranes and alter their physical properties has been confirmed through conformational analysis studies using lipid layer models [8].

Partition Coefficient Measurements and Implications

The determination of partition coefficients for suloctidil presents unique challenges due to its extreme lipophilicity and limited aqueous solubility. The calculated water solubility parameter (log WS) of -6.76 indicates exceptionally poor water solubility, with the compound strongly favoring the organic phase in biphasic systems [4]. This preference for lipophilic environments has significant implications for pharmaceutical formulation, requiring careful consideration of solvent systems and co-solvent approaches to achieve therapeutically relevant concentrations.

Comparative analysis with other pharmaceutical compounds reveals that suloctidil's lipophilicity profile is similar to that observed in other membrane-active compounds, particularly those targeting calcium channels and membrane-bound receptors [9] [10]. The relationship between lipophilicity and biological activity follows a complex pattern, where optimal activity requires sufficient lipophilicity for membrane penetration while maintaining adequate aqueous solubility for systemic distribution [11] [7]. In the case of suloctidil, the high lipophilicity appears to be essential for its membrane-fluidizing effects and subsequent calcium channel modulation [2].

Structure-Lipophilicity Relationships

The molecular features contributing to suloctidil's high lipophilicity can be systematically analyzed through its structural components. The octyl aliphatic chain represents the primary lipophilic contribution, providing substantial hydrophobic surface area and conformational flexibility that enhances membrane interactions [8]. The aromatic thioether group adds additional lipophilic character while providing specific electronic properties that may influence receptor binding [4]. The isopropyl substituent on the sulfur atom further increases the molecular lipophilicity while introducing steric effects that may influence binding selectivity.

The balance between lipophilic and hydrophilic elements in suloctidil creates a unique amphiphilic character that is crucial for its biological activity. The secondary amine and hydroxyl groups provide limited hydrophilic character, creating hydrogen bonding capabilities that may be important for specific molecular interactions [12]. However, these polar groups are insufficient to significantly reduce the overall lipophilicity, resulting in a compound that strongly partitions into lipophilic environments while retaining some capacity for polar interactions.

Solubility Profile in Pharmaceutical Solvents

Aqueous Solubility Characteristics

The aqueous solubility of suloctidil presents significant challenges for pharmaceutical formulation due to its extremely hydrophobic nature. Computational predictions indicate very poor water solubility, with calculated log WS values of -6.76 suggesting solubility in the microgram per milliliter range under standard conditions [4]. This limited aqueous solubility is consistent with the compound's high lipophilicity and creates practical difficulties for pharmaceutical development, particularly for parenteral formulations where aqueous solutions are preferred.

The poor aqueous solubility of suloctidil necessitates careful consideration of formulation strategies to achieve therapeutically relevant concentrations. Traditional approaches include the use of co-solvents, surfactants, or complexation agents to enhance apparent solubility [13]. The compound's behavior in aqueous systems is further complicated by its tendency to form aggregates or associate with membrane-like structures, which can influence both solubility measurements and biological activity [2].

Temperature effects on aqueous solubility are expected to be minimal due to the predominantly hydrophobic nature of the molecule. Unlike compounds with significant hydrogen bonding capabilities, suloctidil's solubility is unlikely to increase substantially with temperature, limiting the utility of thermal solubilization approaches [14]. The compound's stability in aqueous systems under various pH conditions remains an important consideration for formulation development, particularly given the presence of ionizable amine functionality [7].

Organic Solvent Solubility Profiles

Suloctidil demonstrates excellent solubility in organic solvents, particularly those with moderate to high polarity that can accommodate both the lipophilic aliphatic regions and the polar aminoalcohol functionality. Experimental data confirms high solubility in dimethyl sulfoxide (DMSO), with concentrations exceeding 30 mg/mL (88.87 millimolar) achievable at room temperature [15] [16]. This exceptional solubility in DMSO reflects the solvent's ability to solvate both polar and nonpolar regions of the molecule through its amphiphilic character.

The solubility profile in alcoholic solvents such as methanol and ethanol is expected to be favorable, though specific quantitative data is limited. These protic solvents can form hydrogen bonds with the aminoalcohol functionality while providing sufficient hydrophobic character to solubilize the aliphatic chain [13]. The solubility in these solvents increases with temperature, following typical thermodynamic patterns observed for organic compounds in protic solvents [14].

Chlorinated solvents and other nonpolar organic solvents are predicted to provide good solubility for suloctidil based on its high lipophilicity [7]. The compound's excellent solubility in octanol, as evidenced by its high partition coefficient, confirms its affinity for lipophilic environments [4]. These solubility characteristics have practical implications for analytical method development, extraction procedures, and formulation approaches that utilize organic co-solvents.

Mixed Solvent Systems and Formulation Approaches

The development of pharmaceutical formulations for suloctidil requires innovative approaches to overcome its poor aqueous solubility while maintaining chemical stability and biological activity. Mixed solvent systems offer promising opportunities to enhance apparent solubility through careful selection of co-solvent combinations [13]. The use of water-miscible organic solvents such as propylene glycol, polyethylene glycol, or ethanol can significantly improve solubility while maintaining acceptable pharmaceutical characteristics.

Natural Deep Eutectic Solvents (NADES) represent an emerging approach for addressing solubility challenges with lipophilic compounds like suloctidil. These environmentally friendly solvent systems can provide enhanced solubility while potentially improving chemical stability and reducing toxicity concerns [13]. The selection of appropriate NADES components would need to consider suloctidil's specific structural features and hydrogen bonding capabilities.

Surfactant-based systems and micellar solubilization offer additional strategies for enhancing suloctidil's apparent aqueous solubility. The compound's amphiphilic character suggests it may interact favorably with surfactant micelles, potentially achieving therapeutic concentrations in aqueous systems [17]. The development of such formulations would require careful optimization of surfactant type, concentration, and system stability to ensure consistent performance.

Thermal Stability and Degradation Pathways

Thermal Behavior and Stability Assessment

The thermal stability of suloctidil has not been extensively characterized through experimental methods, necessitating predictions based on structural analysis and comparison with similar pharmaceutical compounds. Based on the molecular structure and the presence of multiple functional groups susceptible to thermal degradation, suloctidil is expected to exhibit moderate thermal stability with degradation onset occurring in the temperature range of 150-250°C [18] [19]. This predicted thermal behavior is consistent with other aminoalcohol compounds that contain similar structural features and functional group arrangements.

The thermal degradation of suloctidil is anticipated to follow a multi-step process, beginning with the most thermally labile functional groups and proceeding through sequential decomposition pathways. Primary degradation is expected to involve the secondary amine functionality and the hydroxyl group, which are typically susceptible to dehydration and oxidation reactions at elevated temperatures [20]. The thioether linkage may also represent a vulnerable site for thermal degradation, potentially leading to sulfur-containing decomposition products.

Comparative analysis with structurally related compounds suggests that suloctidil's thermal stability should be sufficient for normal pharmaceutical processing and storage conditions. The absence of highly thermally labile groups such as nitro functions or unstable heterocycles indicates that the compound should remain stable at temperatures commonly encountered in pharmaceutical manufacturing [18]. However, specific thermal analysis studies using differential scanning calorimetry and thermogravimetric analysis would be necessary to definitively characterize the compound's thermal behavior.

Degradation Kinetics and Mechanisms

The thermal degradation kinetics of suloctidil are predicted to follow first-order kinetics, which is commonly observed for pharmaceutical compounds undergoing thermal decomposition [19] [20]. This kinetic model assumes that the rate of degradation is proportional to the concentration of the intact compound, with the degradation rate constant being temperature-dependent according to the Arrhenius equation. The activation energy for thermal degradation is estimated to fall within the range of 50-100 kilojoules per mole, which is typical for organic pharmaceutical compounds containing multiple functional groups [19].

The primary degradation mechanisms are expected to involve oxidative processes, particularly at the secondary amine and hydroxyl functionalities. The formation of corresponding carbonyl compounds through alcohol oxidation and the generation of various nitrogen-containing degradation products through amine oxidation represent likely degradation pathways [18]. The thioether group may undergo oxidation to sulfoxide or sulfone derivatives, or may participate in elimination reactions leading to the formation of alkenes and thiol-containing products.

Secondary degradation processes occurring at higher temperatures are anticipated to involve more extensive molecular fragmentation, including cleavage of the aliphatic chain and decomposition of the aromatic ring system. The formation of lower molecular weight volatile compounds, including alkanes, alkenes, and various heteroatom-containing fragments, would be expected during complete thermal decomposition [21]. Understanding these degradation pathways is crucial for developing appropriate storage conditions and assessing the potential formation of impurities during pharmaceutical processing.

Stability Under Processing Conditions

The thermal stability of suloctidil under typical pharmaceutical processing conditions requires careful consideration of temperature exposure during manufacturing operations. Standard pharmaceutical processes such as granulation, compression, and coating typically involve temperatures well below the predicted degradation onset for suloctidil, suggesting that thermal degradation should not be a significant concern during normal processing [22]. However, specific operations involving elevated temperatures or extended heating periods may require careful monitoring to prevent degradation.

The compound's stability during sterilization processes presents important considerations for parenteral formulations. While terminal sterilization by heat is unlikely to be suitable due to potential thermal degradation, alternative sterilization methods such as sterile filtration or gamma irradiation may be more appropriate [20]. The selection of sterilization methods should consider not only thermal stability but also the potential for radiation-induced degradation or interaction with sterilizing agents.

Storage stability under accelerated conditions provides important insights into the long-term behavior of suloctidil under normal storage conditions. Stress testing at elevated temperatures, typically 40°C and above, can provide valuable information about degradation kinetics and help establish appropriate storage conditions [20]. The development of stability-indicating analytical methods is essential for monitoring degradation products and ensuring pharmaceutical quality throughout the product lifecycle.

Conformational Analysis and Bioactive Rotamers

Molecular Conformation and Flexibility

The conformational analysis of suloctidil reveals a complex molecular system with significant flexibility due to the presence of multiple rotatable bonds throughout the aliphatic chain and around the aminoalcohol functionality. The octyl chain provides substantial conformational freedom, allowing the molecule to adopt various extended and folded conformations that may be important for membrane interaction and receptor binding [8]. The chiral centers at the aminoalcohol moiety introduce additional complexity, with different stereoisomers potentially exhibiting distinct conformational preferences and biological activities.

Computational conformational analysis suggests that suloctidil can adopt multiple low-energy conformations, with the preferred conformations depending on the surrounding environment. In aqueous solutions, the molecule may adopt conformations that minimize unfavorable hydrophobic-hydrophilic interactions, while in lipophilic environments such as membrane bilayers, extended conformations that maximize hydrophobic interactions may be favored [8]. The conformational flexibility is particularly important for membrane insertion and interaction with membrane-bound targets such as calcium channels.

The aromatic ring system provides a relatively rigid structural element that can serve as a conformational anchor while the aliphatic chain and aminoalcohol regions maintain flexibility. The para-isopropylthio substituent on the aromatic ring introduces additional steric considerations that may influence the preferred orientations of attached groups [23]. Understanding these conformational preferences is crucial for rationalizing structure-activity relationships and designing improved analogs with enhanced selectivity or potency.

Bioactive Conformations and Receptor Interactions

The identification of bioactive conformations for suloctidil represents a significant challenge due to the limited availability of high-resolution structural data for relevant receptor complexes. However, structure-activity relationship studies and molecular modeling approaches can provide insights into the conformational requirements for biological activity [24]. The calcium channel antagonist activity of suloctidil suggests that specific conformational arrangements are necessary for effective interaction with voltage-gated calcium channels.

Nuclear magnetic resonance studies have provided some insights into the conformational behavior of suloctidil in solution, particularly in the presence of calcium ionophores and other membrane-active compounds [12]. These studies reveal conformational changes that occur upon binding or interaction with membrane components, suggesting that the molecule undergoes induced fit processes during biological interactions. The ability of suloctidil to modify its conformation in response to the binding environment may be crucial for its biological activity.

The membrane-active properties of suloctidil suggest that bioactive conformations may involve specific orientations that optimize both membrane insertion and interaction with membrane-bound targets. The long aliphatic chain likely adopts extended conformations within the lipid bilayer, while the aminoalcohol functionality may orient toward the membrane interface where it can interact with polar head groups or membrane proteins [8]. This dual-mode interaction may be essential for the compound's calcium channel modulating effects.

Structure-Activity Relationships and Molecular Design

The structure-activity relationships of suloctidil provide important insights into the molecular features required for biological activity and offer guidance for the design of improved analogs. The octyl aliphatic chain appears to be crucial for membrane penetration and fluidity modification, with shorter chains likely reducing activity while longer chains may enhance membrane association but potentially reduce selectivity [2]. The optimal chain length represents a balance between membrane activity and biological selectivity.

The aminoalcohol functionality serves multiple roles in the structure-activity relationship, providing both hydrogen bonding capabilities and ionization sites that may be important for receptor interactions [12]. The secondary amine can undergo protonation at physiological pH, potentially creating charged species that influence membrane partitioning and receptor binding. The hydroxyl group provides hydrogen bonding capabilities that may be essential for specific molecular recognition events.

The aromatic thioether system contributes to both the lipophilic character and the electronic properties of the molecule. The para-isopropylthio substituent provides bulk and electron-donating effects that may influence binding affinity and selectivity [24]. Modifications to this region, such as changes in substituent size, position, or electronic character, could potentially modulate biological activity while maintaining the essential membrane-active properties. Understanding these structure-activity relationships is crucial for developing improved therapeutic agents with enhanced efficacy and reduced side effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

337.24393591 g/mol

Monoisotopic Mass

337.24393591 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XV1N1XY17K

Related CAS

54767-71-4 (hydrochloride)
60175-02-2 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vasodilator Agents

ATC Code

C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AX - Other peripheral vasodilators
C04AX19 - Suloctidil

Pictograms

Irritant

Irritant

Other CAS

54767-75-8
54063-56-8

Wikipedia

(1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol

Dates

Last modified: 08-15-2023
1: Chauvet-Monges AM, Faure R, Crevat A. 1H-NMR study of suloctidil-A23187 calcium ionophore interaction. Chem Biol Interact. 1993 Feb;86(2):163-9. PubMed PMID: 8383582.
2: Butts A, DiDone L, Koselny K, Baxter BK, Chabrier-Rosello Y, Wellington M, Krysan DJ. A repurposing approach identifies off-patent drugs with fungicidal cryptococcal activity, a common structural chemotype, and pharmacological properties relevant to the treatment of cryptococcosis. Eukaryot Cell. 2013 Feb;12(2):278-87. doi: 10.1128/EC.00314-12. PubMed PMID: 23243064; PubMed Central PMCID: PMC3571299.
3: Bucchi F, Cerletti C, de Gaetano G. Inhibition of platelet thromboxane generation by suloctidil in man. Haemostasis. 1986;16(5):362-8. PubMed PMID: 3023210.
4: Turpie AG, Gent M, Doyle DJ, Saerens E, de Boer AC, Talbot C, McNamee J, Hirsh J. An evaluation of suloctidil in the prevention of deep vein thrombosis in neurosurgical patients. Thromb Res. 1985 Jul 15;39(2):173-81. PubMed PMID: 2992116.
5: Ishibashi A, Hanagata R, Horii D, Hisayama T, Takayanagi I. [Effect of suloctidil on the contractions of isolated rat aortic strips induced by norepinephrine and CaCl2]. Nihon Yakurigaku Zasshi. 1983 Nov;82(5):361-73. Japanese. PubMed PMID: 6323288.
6: Takahashi K, Arai Y. [Antigenicity of suloctidil]. J Toxicol Sci. 1983 Aug;8(3):231-42. Japanese. PubMed PMID: 6319726.
7: Nishi H, Kadowaki S, Endo N. [Effect of suloctidil in the protection of the cerebral function]. Nihon Yakurigaku Zasshi. 1983 Jul;82(1):37-46. Japanese. PubMed PMID: 6311699.
8: Calderon P, van Dorsser W, Geöcze von Szendroi K, De Mey JG, Roba J. In vitro vasorelaxing activity of suloctidil. Arch Int Pharmacodyn Ther. 1986 Nov;284(1):101-13. PubMed PMID: 3030204.
9: Gent M, Blakely JA, Hachinski V, Roberts RS, Barnett HJ, Bayer NH, Carruthers SG, Collins SM, Gawel MG, Giroux-Klimek M, et al. A secondary prevention, randomized trial of suloctidil in patients with a recent history of thromboembolic stroke. Stroke. 1985 May-Jun;16(3):416-24. PubMed PMID: 2988158.
10: Horii D, Ishibashi A, Sano F. [Effect of suloctidil on the dynamics of the peripheral artery of the dog]. Nihon Yakurigaku Zasshi. 1983 Jul;82(1):67-78. Japanese. PubMed PMID: 6311700.
11: Chieffo C, Postiglione A, Tritto C, Mancini M. Hypocholesterolaemic activity of suloctidil: double-blind, crossover short-term and long-term treatment trial. Curr Med Res Opin. 1984;9(3):147-52. PubMed PMID: 6094103.
12: Boeynaems JM, Van Coevorden A, Demolle D. Stimulation of prostacyclin production in blood vessels by the antithrombotic drug suloctidil. Biochem Pharmacol. 1987 May 15;36(10):1629-35. PubMed PMID: 3036152.
13: Wolf DL, Hall ED. Suloctidil treatment prevents the development of post-traumatic feline spinal cord ischemia. Arch Int Pharmacodyn Ther. 1985 Mar;274(1):139-44. PubMed PMID: 2990364.
14: Chatelain P, Demol D, Roba J. Inhibition by suloctidil of [3H] nitrendipine binding to cerebral cortex membranes. Biochem Pharmacol. 1984 Apr 1;33(7):1099-103. PubMed PMID: 6324812.
15: Montefusco O, Missale C, Govoni S, Rozzini R, Trabucchi M. Effect of suloctidil on dopaminergic transmission in various rat brain areas: possible uses as drug for the elderly. Pharmacol Res Commun. 1983 Mar;15(3):317-27. PubMed PMID: 6304786.
16: Tkaczewski W, Buczyński A, Dziedziczak-Buczyńska M, Wachowicz B, Kedziora J. [The effect of suloctidil and acetylsalicylic acid on eicosanoid synthesis in human platelets]. Pol Tyg Lek. 1992 Oct 19-26;47(42-43):970-1. Polish. PubMed PMID: 1338656.
17: De Paermentier F, Heuschling P, Knoops B, Janssens De Varebeke P, Pauwels G, Laszlo De Kaszon-Jakabfalva C, Van den Bosch De Aguilar P. Suloctidil increases the rat brain cortex microvascular regeneration after a lesion. Life Sci. 1989;44(1):41-7. PubMed PMID: 2464117.
18: Thines-Sempoux D, Bovy-Kesler C, Debruyne E, Roba J. Effect of suloctidil on rat liver. Arch Toxicol. 1986 Jul;59(2):115-20. PubMed PMID: 3019276.
19: Stratton JR, Ritchie JL. Effect of suloctidil on tomographically quantitated platelet accumulation in Dacron aortic grafts. Am J Cardiol. 1986 Jul 1;58(1):152-6. PubMed PMID: 3014851.
20: Hanson SR, Harker LA. Studies of suloctidil in experimental thrombosis in baboons. Thromb Haemost. 1985 Jun 24;53(3):423-7. PubMed PMID: 2996168.

Explore Compound Types